

Comparative Analysis of Integerrimine N-oxide Content in Different Senecio Plant Species

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Compound of Interest

Compound Name: *Integerrimine N-oxide*

Cat. No.: *B191547*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Integerrimine N-oxide** content in various Senecio plant species, offering a valuable resource for research and drug development. The data presented is compiled from available scientific literature and is intended to facilitate an understanding of the distribution and concentration of this pyrrolizidine alkaloid N-oxide.

Data Presentation: Integerrimine N-oxide and Related Alkaloid Content

The following table summarizes the available quantitative data for **Integerrimine N-oxide** and the related free base, Integerrimine, in different Senecio species. It is important to note that specific quantitative data for **Integerrimine N-oxide** is limited in the current body of scientific literature. Many studies report on the presence of this compound or provide concentrations for total pyrrolizidine alkaloids (PAs).

Senecio Species	Plant Part	Compound	Concentration	Notes
Senecio brasiliensis	Aerial parts	Integerrimine N-oxide	~70% of butanolic residue	This value represents the purity of the compound in an extract, not the concentration in the plant's dry weight[1].
Senecio madagascariensis	Whole plant	Integerrimine (free base)	Present	Total PA concentration ranges from 220-2000 mg/kg. Integerrimine is a known constituent, but its specific concentration and that of its N-oxide are not detailed[2].
Senecio vulgaris	Roots	Integerrimine N-oxide	Dominant PA	Identified as one of the dominant pyrrolizidine alkaloids in the roots, though specific quantitative data in mg/g is not provided.
Senecio alpinus	Not specified	Integerrimine (free base)	0.02 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.

Senecio aquaticus	Not specified	Integerrimine (free base)	0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio erucifolius	Not specified	Integerrimine (free base)	0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio jacobaea	Not specified	Integerrimine (free base)	0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio nemorensis	Not specified	Integerrimine (free base)	< 0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio ovatus	Not specified	Integerrimine (free base)	0.02 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio paludosus	Not specified	Integerrimine (free base)	< 0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.
Senecio sarracenicus	Not specified	Integerrimine (free base)	0.01 mg/g dry weight	Data is for the free base alkaloid, not the N-oxide.

Experimental Protocols

The following sections detail common methodologies for the extraction and quantification of pyrrolizidine alkaloids, including **Integerrimine N-oxide**, from Senecio species.

Extraction of Pyrrolizidine Alkaloids

A widely used method for the extraction of PAs from plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

- Sample Preparation: Dried plant material is finely ground to a homogenous powder.
- Extraction:
 - A known weight of the powdered plant material (e.g., 2-5 g) is extracted with an acidic solution, typically 0.05 M H₂SO₄, in a solid-to-liquid ratio of 1:10 (w/v).
 - The mixture is shaken or sonicated for a specified period (e.g., 2 hours) to ensure efficient extraction.
 - The mixture is then centrifuged to separate the solid plant material from the acidic extract. The supernatant is collected.
 - To reduce any PA N-oxides to their corresponding free bases for total PA quantification (optional, but common), zinc dust can be added to the acidic extract and stirred overnight.
- Purification by Solid-Phase Extraction (SPE):
 - The acidic extract is passed through a cation-exchange SPE cartridge (e.g., Strata SCX).
 - The cartridge is washed with methanol and water to remove interfering compounds.
 - The PAs are then eluted from the cartridge with a basic solution, such as ammoniated methanol.
 - The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

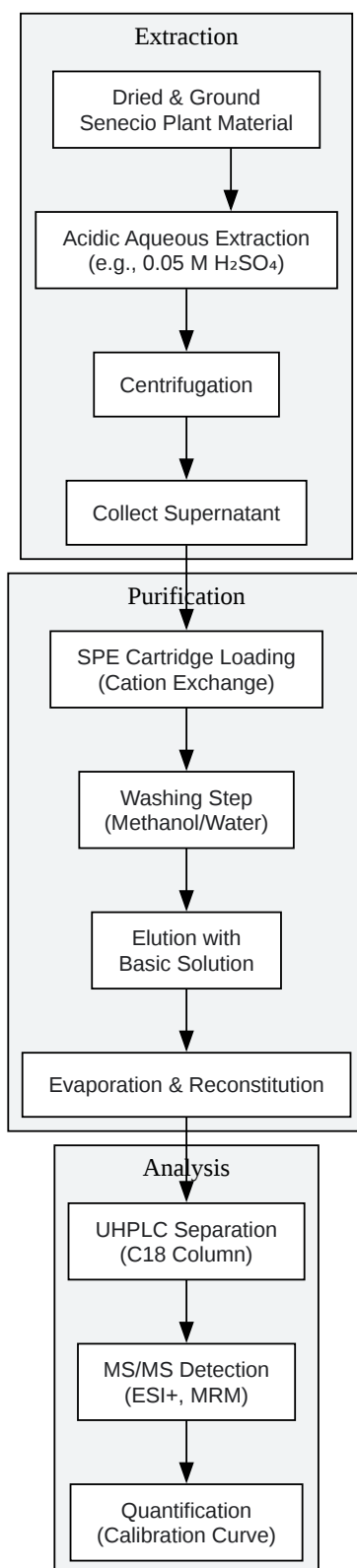
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for the sensitive and selective quantification of PAs.

- Chromatographic Separation:
 - Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 μm) is commonly used.
 - Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
 - Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
 - Injection Volume: A small volume of the reconstituted extract (e.g., 1-5 μL) is injected.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule $[M+H]^+$ of the target PA) and then monitoring specific product ions that are formed upon fragmentation.
 - Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of Integerrimine and its N-oxide.

Mandatory Visualization

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

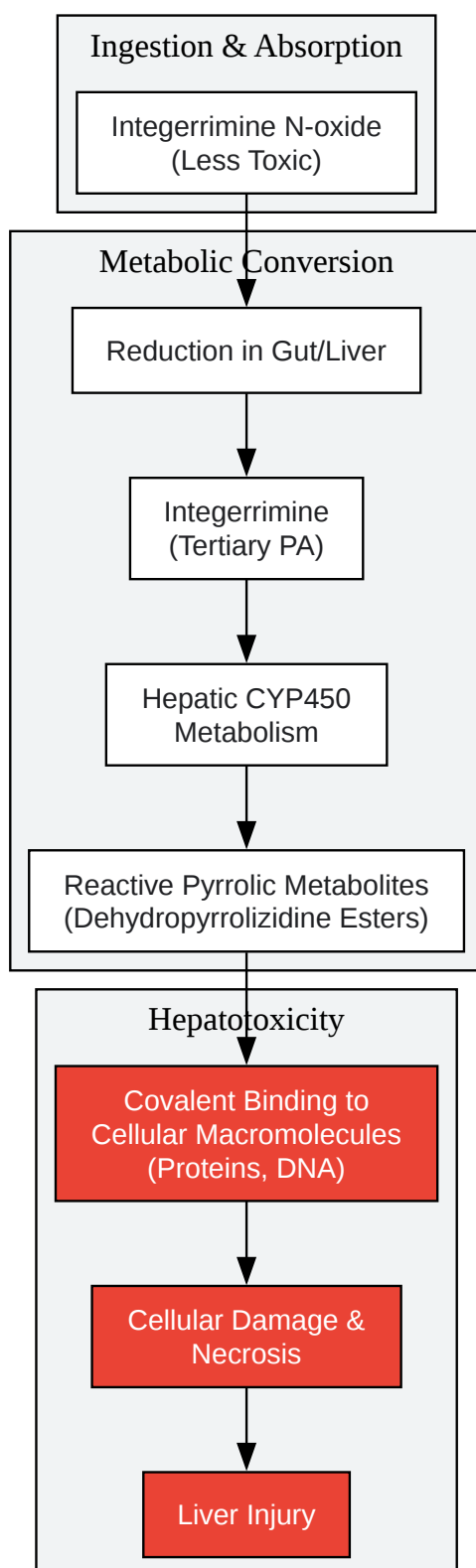


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Caption: Workflow for PA extraction and analysis.

Generalized Signaling Pathway for Pyrrolizidine Alkaloid Hepatotoxicity

Direct signaling pathways for **Integerrimine N-oxide** are not well-defined in the literature. However, the general mechanism of hepatotoxicity for pyrrolizidine alkaloids is understood to proceed through metabolic activation in the liver. PA N-oxides are generally considered less toxic but can be converted back to the parent PAs in the body, which are then metabolized to highly reactive pyrrolic metabolites.



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Caption: PA hepatotoxicity pathway.

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